molecular formula C19H21N3O2 B11684626 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11684626
M. Wt: 323.4 g/mol
InChI Key: NFASPNPYMDEAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethylamine with 2,6-dimethylphenoxyacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is unique due to the presence of the 2,6-dimethylphenoxy group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O2/c1-13-6-5-7-14(2)19(13)24-12-18(23)20-11-10-17-21-15-8-3-4-9-16(15)22-17/h3-9H,10-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

NFASPNPYMDEAHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.